molecular formula C15H9ClF3N3O B2428224 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime CAS No. 338410-04-1

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime

Cat. No.: B2428224
CAS No.: 338410-04-1
M. Wt: 339.7
InChI Key: FAXRZDIWHUIJLR-MPUCSWFWSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the oxime group through the reaction of the aldehyde with hydroxylamine under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes that ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-3-iodo-5-(trifluoromethyl)benzene
  • 1-(3-chloro-5-trifluoromethyl)-2,2,2-trifluorophenylethanone

Uniqueness

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde oxime stands out due to its combination of a trifluoromethyl group, a pyridine ring, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(NZ)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O/c16-12-5-10(15(17,18)19)7-20-14(12)22-8-9(6-21-23)11-3-1-2-4-13(11)22/h1-8,23H/b21-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXRZDIWHUIJLR-MPUCSWFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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